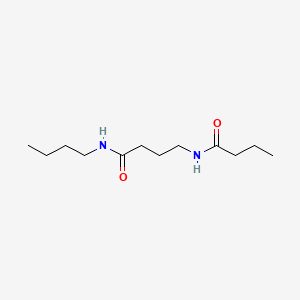
CM 40142
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CM 40142: is a chemical compound with the molecular formula C12H24N2O2 It is known for its unique structure, which includes two oxo groups and two nitrogen atoms within a tetradecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CM 40142 typically involves the reaction of butanamide derivatives with specific reagents under controlled conditions. One common method includes the use of butanoylamino and N-butylbutanamide as starting materials. The reaction conditions often require precise temperature control and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in a continuous process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified using techniques like distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: CM 40142 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
CM 40142 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of CM 40142 involves its interaction with molecular targets through its oxo and nitrogen groups. These functional groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
4,9-Dioxo-5,8-dioxa-3,10-diazadodecane: This compound has a similar structure but includes additional oxygen atoms.
N-Butyl-4-[(1-oxobutyl)amino]butanamide: Another related compound with a similar backbone but different functional groups.
Uniqueness: CM 40142 stands out due to its specific combination of oxo and nitrogen groups, which confer unique chemical reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and form stable complexes with biomolecules makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
82023-70-9 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
4-(butanoylamino)-N-butylbutanamide |
InChI |
InChI=1S/C12H24N2O2/c1-3-5-9-13-12(16)8-6-10-14-11(15)7-4-2/h3-10H2,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
XINVHMDEILNBAV-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CCCNC(=O)CCC |
Canonical SMILES |
CCCCNC(=O)CCCNC(=O)CCC |
Key on ui other cas no. |
82023-70-9 |
Synonyms |
4,9-dioxo-5,10-diazatetradecane CM 40142 CM-40142 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















